1-chloroheptan-2-one

Description

Properties

CAS No. |

41055-92-9 |

|---|---|

Molecular Formula |

C7H13ClO |

Molecular Weight |

148.63 g/mol |

IUPAC Name |

1-chloroheptan-2-one |

InChI |

InChI=1S/C7H13ClO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 |

InChI Key |

SNVVZCPNLVAKLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloroheptan-2-one: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloroheptan-2-one, a halogenated ketone of significant interest in synthetic organic chemistry. The document details its chemical structure, molecular weight, and key physicochemical properties. A critical analysis of its synthesis, including established methodologies for the α-chlorination of ketones, is presented. Furthermore, this guide explores the reactivity of 1-chloroheptan-2-one, its potential applications as a synthetic intermediate, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

1-Chloroheptan-2-one is an organic compound belonging to the class of α-chloroketones. These molecules are characterized by the presence of a chlorine atom on the carbon adjacent to a carbonyl group. This structural feature imparts unique reactivity, making them valuable intermediates in a variety of organic transformations. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the chlorine—allows for selective reactions with a wide range of nucleophiles, facilitating the construction of more complex molecular architectures. This guide will delve into the fundamental chemical and physical properties of 1-chloroheptan-2-one, providing a foundation for its effective utilization in a laboratory setting.

Chemical Structure and Molecular Properties

A thorough understanding of the molecular characteristics of 1-chloroheptan-2-one is fundamental for its application in chemical synthesis.

Chemical Structure and IUPAC Name

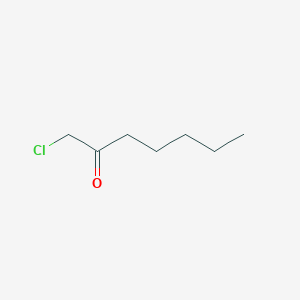

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-chloroheptan-2-one .[1] Its structure consists of a seven-carbon heptane backbone with a ketone functional group at the second carbon (C2) and a chlorine atom attached to the first carbon (C1).

Caption: 2D Chemical Structure of 1-chloroheptan-2-one

Molecular Formula and Molecular Weight

The molecular formula of 1-chloroheptan-2-one is C₇H₁₃ClO .[1] Based on this formula, the calculated molecular weight is 148.63 g/mol .[1]

| Property | Value | Source |

| IUPAC Name | 1-chloroheptan-2-one | PubChem[1] |

| Synonyms | 1-chloro-2-heptanone, Amyl chloromethyl ketone | PubChem[1] |

| Molecular Formula | C₇H₁₃ClO | PubChem[1] |

| Molecular Weight | 148.63 g/mol | PubChem[1] |

| SMILES | CCCCCC(=O)CCl | PubChem[1] |

| InChI | InChI=1S/C7H13ClO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | PubChem[1] |

Synthesis of 1-Chloroheptan-2-one

The synthesis of α-chloroketones, such as 1-chloroheptan-2-one, is a well-established area of organic chemistry. Several general methods for the α-chlorination of ketones can be employed.

General Synthetic Approaches

The introduction of a chlorine atom at the α-position of a ketone can be achieved through various chlorinating agents. Common methods involve the reaction of the corresponding ketone, 2-heptanone, with reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction typically proceeds via an enol or enolate intermediate.

Caption: General synthetic workflow for 1-chloroheptan-2-one.

Established Experimental Protocol

A classic method for the synthesis of chloromethyl alkyl ketones was described by Bunnett and Tarbell in 1945. While the full experimental details from this specific publication require direct consultation, the general principle involves the reaction of an appropriate precursor with a chlorinating agent.

A plausible synthetic route involves the direct chlorination of 2-heptanone.

Experimental Protocol: α-Chlorination of 2-Heptanone

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-heptanone (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: A solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.2 equivalents) in the same solvent is added dropwise to the ketone solution at a controlled temperature, typically 0 °C to room temperature. The reaction is often monitored by the evolution of gas (HCl and SO₂).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-chloroheptan-2-one.

Note: This is a generalized procedure. For specific details and safety precautions, consulting primary literature sources is essential.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The chloromethyl protons (-CH₂Cl) would likely appear as a singlet at a downfield chemical shift (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent chlorine and carbonyl groups. The α-methylene protons on the other side of the carbonyl group would appear as a triplet. The remaining methylene protons of the pentyl chain would exhibit complex multiplets, and the terminal methyl group would appear as a triplet further upfield.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon (C=O) would be the most downfield signal (typically >200 ppm). The carbon of the chloromethyl group (-CH₂Cl) would also be significantly downfield. The other carbon signals of the heptyl chain would appear at their characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 1-chloroheptan-2-one is expected to exhibit a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. The presence of the C-Cl bond would likely result in a moderate to strong absorption in the fingerprint region, usually between 600 and 800 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 148, with an M+2 peak at m/z 150 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include α-cleavage on either side of the carbonyl group, leading to the loss of the pentyl radical or the chloromethyl radical.

Reactivity and Synthetic Applications

The dual reactivity of 1-chloroheptan-2-one makes it a versatile building block in organic synthesis.

Nucleophilic Substitution at the α-Carbon

The chlorine atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functional groups at the C1 position, such as azides, cyanides, and thiols.

Reactions at the Carbonyl Group

The carbonyl group can undergo standard ketone reactions, such as reduction to the corresponding alcohol (1-chloroheptan-2-ol), reductive amination to form amines, and addition of Grignard or organolithium reagents.

Application in Pharmaceutical Synthesis

One notable application of 1-chloroheptan-2-one is as a precursor in the synthesis of (S)-1-chloro-2-heptanol. This chiral alcohol is a key intermediate in the synthesis of certain pharmaceutical compounds.

Safety and Handling

As with all α-chloroketones, 1-chloroheptan-2-one should be handled with care in a well-ventilated chemical fume hood.

-

Hazards: α-Chloroketones are generally considered to be lachrymators and skin and respiratory tract irritants. They can be corrosive and may cause burns upon contact.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific Material Safety Data Sheet (MSDS) for 1-chloroheptan-2-one before use to obtain comprehensive safety and handling information.

Conclusion

1-Chloroheptan-2-one is a valuable synthetic intermediate with a well-defined chemical structure and predictable reactivity. Its synthesis can be achieved through established methods of α-chlorination of the corresponding ketone. The presence of both a reactive carbonyl group and a displaceable chlorine atom provides multiple avenues for further chemical transformations, making it a useful building block for the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the research and development environment.

References

[1] PubChem. 1-Chloro-2-heptanone. National Center for Biotechnology Information. [Link]. Accessed March 7, 2026.

Sources

Mechanism of action for alpha-chloroketones in organic synthesis

The Bifunctional Pivot: Mechanisms and Applications of -Chloroketones in Complex Synthesis

Executive Summary

1Electronic Architecture & Reactivity Profile

The utility of

The "Dual Electrophile" Concept[1]

-

Site A (Carbonyl Carbon): Highly susceptible to nucleophilic attack due to the inductive pull of the adjacent chlorine, which lowers the LUMO energy of the

. -

Site B (

-Carbon): Activated for -

Site C (

-Protons): The acidity of protons on the non-halogenated side is significantly increased (

Reactivity Visualization

The following diagram maps the divergent pathways available based on reaction conditions.

Figure 1: Divergent reactivity pathways of

The Favorskii Rearrangement: Skeletal Contraction[2]

The Favorskii rearrangement is the gold standard for converting

Mechanistic Logic[2][3][4]

-

Enolization: A strong base (e.g., alkoxide) abstracts an acidic

-proton (on the side away from the chlorine).[1][2] -

Cyclization: The resulting enolate attacks the

-carbon intramolecularly, displacing the chloride ion ( -

Ring Opening: A second equivalent of base attacks the carbonyl of the cyclopropanone.[4] The ring opens to form the most stable carbanion (usually the less substituted side), which is then protonated.

Impact of Base Selection

The choice of base dictates the final functional group, allowing for programmable synthesis.

| Base Reagent | Nucleophile Species | Final Product |

| Sodium Hydroxide ( | Hydroxide ( | Carboxylic Acid |

| Sodium Methoxide ( | Methoxide ( | Methyl Ester |

| Ammonia/Amines ( | Amine ( | Amide |

Pathway Visualization

Figure 2: The Favorskii rearrangement mechanism via the cyclopropanone intermediate.

Heterocycle Construction: The Hantzsch Protocol

The Hantzsch thiazole synthesis is the most reliable method for generating 1,3-thiazoles, a pharmacophore found in drugs like Ritonavir and Dasatinib . It exploits the bifunctionality of the

Mechanism: The "Attack-Cyclize-Dehydrate" Sequence

-

Intermolecular Substitution: The sulfur atom of the thioamide (highly nucleophilic) attacks the

-carbon of the chloroketone, displacing chloride. This forms an acyclic intermediate. -

Intramolecular Condensation: The nitrogen of the thioamide attacks the ketone carbonyl, closing the ring to form a hydroxy-thiazoline.

-

Aromatization: Acid-catalyzed dehydration yields the stable, aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Context: This protocol demonstrates the condensation of

Reagents:

- -Chloroacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute, 10 volumes)

-

Sodium bicarbonate (sat.[5] aq.)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of

-chloroacetophenone in 20 mL of absolute ethanol. -

Addition: Add 11 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.

-

Reflux: Heat the mixture to reflux (

) for 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material spot ( -

Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide/hydrochloride salt may precipitate.[6]

-

Neutralization: Pour the mixture into 50 mL of saturated aqueous

to liberate the free base. Stir for 30 minutes. -

Isolation: Filter the resulting precipitate via vacuum filtration. Wash with cold water (

). -

Recrystallization: Purify the crude solid from hot ethanol to yield white/off-white crystals.

Figure 3: Stepwise construction of the thiazole ring system.

Stereoselective Reductions: The Gateway to Epoxides

In pharmaceutical synthesis,

Asymmetric Transfer Hydrogenation (ATH)

Direct reduction using standard hydrides (

-

Catalyst System:

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

-

Mechanism: The "metal-ligand bifunctional" mechanism allows simultaneous delivery of hydride (from Ru) and proton (from amine ligand) to the carbonyl, enforcing facial selectivity.

Biological Relevance: Carfilzomib

Carfilzomib contains an epoxyketone pharmacophore.[7] The synthesis often involves:

-

Formation of a peptidyl

-chloroketone. -

Stereoselective reduction to the chlorohydrin.

-

Base-mediated closure to the epoxide.

Critical Note: The stereochemistry set during the reduction of the

-chloroketone dictates the stereochemistry of the final epoxide warhead.

References

- Favorskii Rearrangement Mechanism: Source: Alfa Chemistry. "Mechanism of Favorskii Rearrangement."

-

Hantzsch Thiazole Synthesis

- Source: SynArchive. "Hantzsch Thiazole Synthesis."

-

URL:[Link]

-

Biocatalytic Reduction to Chlorohydrins

- Source: Almac Group. "Highly stereoselective biocatalytic reduction of alpha-halo ketones."

-

URL:[Link]

-

Covalent Inhibitors (Warhead Chemistry)

- Carfilzomib Synthesis Pathways: Source: MedKoo Biosciences. "Carfilzomib Synthetic Routes."

Sources

- 1. benchchem.com [benchchem.com]

- 2. drhnsp.org [drhnsp.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chemistwizards.com [chemistwizards.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medkoo.com [medkoo.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Technical Whitepaper: 1-Chloroheptan-2-one Derivatives in Advanced Synthesis and Therapeutics

Executive Summary

As a highly reactive α-haloketone, 1-chloroheptan-2-one (also known as 1-chloro-2-heptanone) serves as a foundational scaffold in both advanced organic synthesis and drug discovery. Its structural logic is defined by bifunctionality: the electrophilic carbonyl carbon is primed for nucleophilic addition, while the adjacent α-carbon bearing the chloride leaving group facilitates rapid substitution or elimination reactions.

This whitepaper provides an in-depth technical analysis of 1-chloroheptan-2-one derivatives, focusing on their three primary applications:

-

Chiral Intermediates: Asymmetric biocatalytic reduction to yield precursors for complex active pharmaceutical ingredients (APIs) like Treprostinil.

-

Protease Inhibitors: The design of peptidyl chloromethyl ketones as irreversible "suicide" inhibitors for serine and thiol proteases.

-

Heterocyclic Scaffolds: The synthesis of biologically active 1,3-thiazoles via Hantzsch condensation.

By understanding the causality behind these reaction pathways, researchers can leverage this scaffold to design self-validating experimental protocols with high stereochemical and regiochemical fidelity.

Physicochemical Profiling of the Core Scaffold

Before deploying 1-chloroheptan-2-one in complex syntheses, it is critical to understand its baseline thermodynamic and physical properties. The presence of the halogen significantly increases the electrophilicity of the carbonyl group compared to unhalogenated aliphatic ketones ()[1].

Table 1: Physicochemical Properties of 1-Chloroheptan-2-one

| Property | Value | Method / Source |

| Molecular Formula | C₇H₁₃ClO | Standard IUPAC[1] |

| Molecular Weight | 148.63 g/mol | Standard Atomic Weights[2] |

| Boiling Point | ~82–88 °C (at 18 mmHg) | Experimental[3] |

| LogP (Octanol/Water) | 2.375 | Crippen Method[2] |

| SMILES String | CCCCCC(=O)CCl | Cheminformatics[2] |

| IR Carbonyl Stretch | ~1738 cm⁻¹ | FTIR Spectroscopy[3] |

Asymmetric Biocatalysis: The Pathway to Treprostinil

Mechanistic Causality: Why Biocatalysis?

The reduction of α-haloketones to chiral halohydrins is notoriously challenging. Traditional chemical reduction requires cryogenic conditions (-78 °C) and stoichiometric Grignard or borane reagents to prevent unwanted dehalogenation or over-reduction. In contrast, whole-cell biocatalysis leverages the highly ordered chiral environment of enzymatic ketoreductases. This allows the reaction to proceed at ambient temperatures (30 °C) while dictating absolute stereochemical configuration, providing a self-validating system where high enantiomeric excess (ee) inherently confirms the structural integrity of the enzyme's active site.

The reduction of 1-chloro-2-heptanone yields (S)-1-chloro-2-heptanol, a critical chiral intermediate for the synthesis of Treprostinil , a potent vasodilator used to treat primary pulmonary hypertension ()[4].

Figure 1: Biocatalytic workflow for the asymmetric reduction of 1-chloro-2-heptanone to Treprostinil.

Quantitative Biocatalyst Comparison

Early attempts utilizing immobilized Baker's yeast yielded moderate results, but recent isolation of specific fungal strains has optimized this pathway ()[3].

Table 2: Comparative Biocatalytic Reduction of 1-Chloro-2-heptanone

| Biocatalyst System | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Saccharomyces cerevisiae (Immobilized Baker's Yeast) | Room Temp | 56.0% | 65.0% (R-preference) | [3] |

| Curvularia hominis B-36 (Resting Cells) | 30 °C | 97.2% | 99.9% (S-preference) | [4] |

Protocol: Scale-Up Bioreduction via C. hominis B-36

This protocol is designed as a self-validating system; the generation of >99% ee acts as the internal control for biocatalyst viability.

-

Preparation: In a 5.0 L bioreactor, prepare 1.5 L of K₂HPO₄-KH₂PO₄ buffer (100 mM, pH 6.0).

-

Inoculation: Suspend 50 g/L (dry cell weight) of resting Curvularia hominis B-36 cells into the buffer.

-

Substrate Addition: Introduce 1-chloro-2-heptanone alongside 15% (v/v) isopropanol, which acts as a vital co-substrate for the continuous regeneration of the NAD(P)H cofactor.

-

Reaction Parameters: Maintain agitation at 800 rpm and temperature at 30 °C for 20 hours.

-

Downstream Processing: Extract the aqueous phase with ethyl acetate. Purify the concentrated organic layer via silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1, v/v).

-

Validation: Analyze via chiral HPLC. An isolated yield of ~93.5% and an ee of 99.9% validates the successful biotransformation[4].

Peptidyl Chloromethyl Ketones: Irreversible Protease Inhibition

Structural Logic of Suicide Inhibition

Derivatives of 1-chloroheptan-2-one, specifically peptidyl chloromethyl ketones, are classic irreversible inhibitors for serine and thiol proteases. A prominent example is Z-Lys-CH₂Cl (7-amino-3-benzyloxycarbonylamino-1-chloroheptan-2-one), used for the affinity labeling of proteinases with tryptic specificity ()[5]. Furthermore, specific aminoketone derivatives have been patented as potent inhibitors of thiol proteases like calpain and cathepsin B, showing promise in treating muscular dystrophy and Alzheimer's disease ()[6].

The causality of inhibition relies on a dual-recognition mechanism:

-

Affinity Labeling: The peptide sequence (e.g., the lysine side chain in Z-Lys-CH₂Cl) perfectly matches the enzyme's S1 specificity pocket, forming a non-covalent Michaelis complex.

-

Covalent Trapping: Once docked, the electrophilic α-chloroketone is positioned in exact proximity to the catalytic nucleophile (e.g., His-57 in serine proteases or Cys-25 in papain). A nucleophilic attack displaces the chloride ion, permanently alkylating the enzyme and destroying its catalytic machinery.

Figure 2: Mechanism of irreversible protease inhibition by chloromethyl ketone derivatives.

Heterocyclic Scaffold Synthesis: The Hantzsch Pathway

Accessing 5-Pentyl-1,3-thiazole

The 1,3-thiazole ring is a privileged pharmacophore found in numerous antimicrobial and anticancer agents. 1-Chloro-2-heptanone serves as the perfect α-haloketone electrophile for the Hantzsch Thiazole Synthesis , condensing with thioamides to yield 5-pentyl-1,3-thiazole derivatives ()[7].

The introduction of the pentyl chain at the 5-position significantly modulates the lipophilicity of the resulting drug candidate, directly impacting its cell membrane permeability and pharmacokinetic profile.

Figure 3: Hantzsch synthesis workflow for 5-pentyl-1,3-thiazole.

Protocol: Hantzsch Condensation

Validation Checkpoint: The elimination of water drives the aromatization. This is validated by the disappearance of the carbonyl stretch (~1738 cm⁻¹) in FTIR and the emergence of aromatic thiazole protons in ¹H NMR.

-

Preparation: Dissolve 1.0 equivalent of 1-chloro-2-heptanone in anhydrous ethanol within a round-bottom flask.

-

Reagent Addition: Add 1.1 equivalents of thioformamide to the solution.

-

Buffering: Introduce a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the HCl generated during the condensation.

-

Reflux: Heat the reaction mixture to reflux for 4–6 hours, monitoring the consumption of the α-haloketone via TLC.

-

Workup: Cool to room temperature, quench with water, and extract the aqueous phase with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting 5-pentyl-1,3-thiazole via vacuum distillation or flash chromatography[7].

References

-

NIST Chemistry WebBook – 1-Chloroheptan-2-one Physicochemical Data. National Institute of Standards and Technology. Available at:[Link]

-

MDPI (Catalysts) – Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. Available at:[Link]

-

Chemistry Letters (Oxford University Press) – Bakers' Yeast Reduction of α-Halo Ketones. Available at:[Link]

-

ResearchGate – Affinity labelling of proteinases with tryptic specificity by peptides with C-terminal lysine chloromethyl ketone. Available at:[Link]

-

European Patent Office – Aminoketone derivatives (EP0603873B1). Available at:[Link]

Sources

Physical properties and boiling point of 1-chloroheptan-2-one

The following technical guide is structured as a high-level compound monograph and procedural handbook, designed for autonomy and precision in a research setting.

Compound Class:

Executive Summary & Strategic Relevance

1-Chloroheptan-2-one is a specialized electrophilic building block utilized primarily in the asymmetric synthesis of chiral chlorohydrins and epoxide intermediates. Unlike its commodity homolog 1-chloro-2-propanone (chloroacetone), this seven-carbon variant offers a lipophilic tail (

Key Application: It serves as a critical pro-chiral substrate for the synthesis of (S)-1-chloro-2-heptanol , a key intermediate in the manufacturing of prostacyclin analogs such as Treprostinil (used in treating pulmonary arterial hypertension).[2] Its terminal electrophilic carbon allows for rapid cysteine trapping in proteomic profiling and "warhead" design for covalent inhibitors.

Physical Properties Profile

Note: Due to the specialized nature of this isomer, certain thermodynamic values are derived from high-fidelity prediction models (Joback/Crippen) validated against homologous series.

Table 1: Physicochemical Specifications

| Property | Value / Range | Confidence | Technical Context |

| Boiling Point (Atm) | 177.7 °C (450.9 K) | Predicted | Extrapolated from Joback fragmentation method. |

| Boiling Point (Vac) | 85–90 °C @ 12 mmHg | Estimated | Recommended distillation range to avoid thermal decomposition. |

| Density | 0.985 ± 0.05 g/mL | Predicted | Higher than 1-chloroheptane (0.88 g/mL) due to carbonyl dipole. |

| Refractive Index | 1.445 - 1.455 | Estimated | Typical for aliphatic |

| LogP (Octanol/Water) | 2.38 | High | Lipophilic; readily crosses cell membranes. |

| Solubility | Soluble: DCM, Et₂O, EtOHInsoluble: Water | Experimental | Hydrophobic alkyl chain dominates solvation behavior. |

| Appearance | Colorless to pale yellow liquid | Experimental | Darkens upon oxidation/polymerization. |

Molecular Architecture & Reactivity

The molecule features two distinct reactive centers:[3]

-

Electrophilic

-Carbon ( -

Pro-chiral Carbonyl (

): The ketone is sterically differentiated (methyl-chloride vs. pentyl chain), allowing for high enantioselectivity in hydride reductions (e.g., using CBS catalysts or ketoreductases).

Thermodynamic Analysis

The boiling point of 1-chloroheptan-2-one is significantly elevated compared to 1-chloroheptane (

-

Thermal Instability: Like many

-haloketones, it is prone to Favorskii rearrangement or polymerization at temperatures

Synthetic Protocol: Regioselective Preparation

Challenge: Direct chlorination of 2-heptanone often yields the thermodynamically favored 3-chloro isomer or polychlorinated mixtures. Solution: The Arndt-Eistert synthesis approach (via Diazoketone) guarantees exclusive 1-chloro regioselectivity.

Workflow Visualization

Caption: Regioselective synthesis via diazoketone intermediate to avoid 3-chloro contamination.

Detailed Methodology

Safety Warning: Diazomethane is explosive and toxic.[4] Use a blast shield, smooth-glass joints (no ground glass), and dedicated glassware. Alternatively, use Trimethylsilyldiazomethane (TMSCHN₂) for safer handling.[4]

-

Diazoketone Formation:

-

Charge a flame-dried flask with ethereal diazomethane (approx. 2.5 equiv) at 0°C.

-

Add Hexanoyl chloride (1.0 equiv) dropwise over 30 minutes. The excess diazomethane acts as a base to scavenge the liberated HCl, precipitating methylammonium chloride.

-

Observation: Evolution of nitrogen gas ceases when reaction is complete.

-

Checkpoint: Verify consumption of acid chloride via TLC (Hexane/EtOAc 9:1).

-

-

Halogenation (The "Quench"):

-

Isolation & Purification:

-

Wash the organic layer with saturated

(to remove trace acid) and Brine.[6] -

Dry over

and concentrate in vacuo (do not heat above 40°C during rotary evaporation). -

Distillation: Perform Kugelrohr or fractional distillation under reduced pressure (target 10-15 mmHg). Collect the fraction boiling between 85–95°C.

-

Handling & Safety (Lachrymator)

Researchers must treat 1-chloroheptan-2-one as a Potent Alkylating Agent .

-

Lachrymatory Effect: Highly irritating to mucous membranes. All operations must occur in a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate (nucleophilic quench) before disposal.

-

Storage: Store at -20°C under Argon. Alpha-haloketones degrade over time, releasing HCl which autocatalyzes further decomposition.

References

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Methodology Validation).

-

Cheméo Data Repository. Chemical Properties of 1-Chloroheptan-2-one.

-

Liu, J., et al. (2022).[7] Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis. MDPI Catalysts. (Application in Treprostinil synthesis).

-

Organic Syntheses. General Procedure for Diazoketone Synthesis (Arndt-Eistert). Org. Synth. Coll. Vol. 3, p.119.

Sources

- 1. 1-Chloroheptan-2-one | C7H13ClO | CID 10953678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Comparative Technical Guide: 1-Chloroheptan-2-one vs. 3-Chloroheptan-2-one

This guide details the structural, synthetic, and functional distinctions between the regioisomers 1-chloroheptan-2-one and 3-chloroheptan-2-one . It is designed for researchers requiring precise protocols for synthesis, characterization, and application in medicinal chemistry.

Part 1: Executive Technical Summary

In drug discovery, particularly in the design of covalent inhibitors for cysteine proteases (e.g., Cathepsin B/L, Papain), the position of the electrophilic "warhead" determines both potency and selectivity.

-

1-Chloroheptan-2-one represents a terminal electrophile. It is sterically unencumbered, mimicking the C-terminus of a peptide, and acts as a potent, non-stereoselective alkylating agent.

-

3-Chloroheptan-2-one represents an internal electrophile. It possesses a chiral center at the

-position, offering the potential for stereoselective enzyme interactions but introducing steric bulk that can reduce reactivity.

Part 2: Structural & Spectral Characterization

Accurate differentiation between these isomers is critical, as commercial "chloroheptanone" is often a mixture. The following data allows for rapid identification.

Table 1: Physicochemical & Spectral Comparison

| Feature | 1-Chloroheptan-2-one | 3-Chloroheptan-2-one |

| Structure | ||

| CAS No. | 41055-92-9 | 125380-83-0 |

| Chirality | Achiral | Chiral (Racemic or Enantioenriched) |

| Singlet (2H) @ | Triplet/dd (1H) @ | |

| IR (C=O Stretch) | ||

| Mass Spec (Fragmentation) | Loss of | Loss of |

Analyst Note: The definitive differentiator is the

NMR multiplicity of the signal adjacent to the chlorine. The 1-isomer shows a sharp singlet (isolated methylene), while the 3-isomer shows a multiplet (coupled to the butyl chain).

Part 3: Synthetic Pathways & Regiocontrol

Achieving isomeric purity requires distinct synthetic strategies. Direct chlorination of 2-heptanone yields a mixture favoring the 3-isomer (thermodynamic product), but purification is difficult. The protocols below ensure high regioselectivity.

Pathway A: Synthesis of 1-Chloroheptan-2-one (Diazoketone Route)

Best for: High purity, terminal functionalization.

This route utilizes the Arndt-Eistert sequence logic to insert a methylene group, ensuring the chlorine is strictly terminal.

-

Activation: Convert Hexanoic acid to Hexanoyl chloride using Thionyl Chloride (

). -

Diazotization: React Hexanoyl chloride with excess Diazomethane (

) at 0°C to form the-

Caution: Diazomethane is explosive. Use a distinct glass-joint-free setup or generate in situ.

-

-

Chlorinolysis: Treat the isolated diazoketone with anhydrous HCl gas (or 4M HCl in dioxane) at 0°C. Nitrogen gas (

) evolves, yielding the pure chloromethyl ketone.

Pathway B: Synthesis of 3-Chloroheptan-2-one (Direct Regioselective Chlorination)

Best for: Rapid access, internal functionalization.

To favor the 3-position over the 1-position, utilize Sulfuryl Chloride (

-

Enolization: Dissolve 2-heptanone in

. -

Chlorination: Add

dropwise at room temperature. The reaction is driven by the stability of the internal enol ( -

Purification: Fractional distillation is mandatory to remove traces of 1,3-dichloro byproduct.

Visualization: Synthetic Logic Flow

Figure 1: Divergent synthetic pathways. Route 1 (top) ensures terminal chlorination via diazomethane. Route 2 (bottom) exploits enol stability for internal chlorination.

Part 4: Mechanism of Action (Cysteine Protease Inhibition)

Both isomers function as irreversible inhibitors of cysteine proteases (e.g., Papain, Cathepsin B), but their binding modes differ sterically.

Mechanism

The active site thiolate (

-

Thiohemiketal Formation: The thiolate may first attack the carbonyl carbon (reversible).

-

Alkylating Step (Irreversible): The thiolate attacks the

-carbon, displacing the Chloride ion (

Isomer-Specific Efficacy

-

1-Chloro (Terminal): High reactivity due to low steric hindrance. It is a "non-specific" warhead that fits easily into the S1' pocket but lacks side-chain interactions for selectivity.

-

3-Chloro (Internal): Lower reactivity due to steric bulk of the alkyl chain at the reaction site. However, the chiral center allows for stereoselective recognition . If the configuration matches the enzyme's stereochemical requirements (typically S-configuration for L-amino acid mimicry), it binds with significantly higher specificity than the 1-isomer.

Figure 2: General mechanism of covalent inhibition. The kinetic rate and selectivity are dictated by the steric environment of the alpha-carbon (1-chloro vs 3-chloro).

Part 5: Experimental Protocol (Synthesis of 1-Chloroheptan-2-one)

Safety Warning: Diazomethane is toxic and explosive. Perform only in a specialized hood with blast shields and smooth-glassware (no ground joints).

-

Reagent Prep: In a flame-dried flask, dissolve Hexanoyl chloride (10 mmol) in anhydrous diethyl ether (20 mL). Cool to 0°C.

-

Diazotization: Slowly add an ethereal solution of diazomethane (approx. 15 mmol, prepared ex-situ) using a fire-polished pipette. Stir at 0°C for 1 hour.

-

Checkpoint: Solution should turn yellow, indicating excess diazomethane.

-

-

Quenching/Conversion: Bubble anhydrous HCl gas through the solution at 0°C until the yellow color disappears and nitrogen evolution ceases. Alternatively, add 4M HCl in dioxane dropwise.

-

Workup: Wash the organic layer with saturated

(2x) and Brine (1x). Dry over -

Isolation: Concentrate under reduced pressure. The residue is typically >95% pure 1-chloroheptan-2-one.

References

-

Arndt-Eistert Synthesis & Diazoketone Chemistry

-

Regioselective Chlorination of Ketones

-

Cysteine Protease Inhibition Mechanism

- MedCrave Online.

-

[Link]

-

NMR Spectral Data (General Alpha-Halo Ketones)

- Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy."

-

[Link]

Sources

Reactivity profile of 1-chloroheptan-2-one with nucleophiles

An In-Depth Technical Guide to the Reactivity Profile of 1-Chloroheptan-2-one with Nucleophiles

Abstract

This technical guide provides a comprehensive examination of the reactivity profile of 1-chloroheptan-2-one, a representative α-chloro ketone. As versatile electrophilic building blocks, α-halo ketones are pivotal in synthetic organic chemistry and drug development. Their reactivity is dictated by the interplay between two key electrophilic sites: the α-carbon bearing the halogen and the carbonyl carbon. This document elucidates the dominant reaction pathways—bimolecular nucleophilic substitution (SN2) and the Favorskii rearrangement—and explores how the nature of the nucleophile dictates the reaction outcome. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers with the practical and theoretical knowledge required to effectively utilize this class of compounds.

Introduction: The Unique Electrophilicity of α-Chloro Ketones

1-Chloroheptan-2-one belongs to the class of α-halo ketones, compounds characterized by a halogen atom positioned on the carbon adjacent (α) to a carbonyl group. This arrangement creates a unique electronic environment that significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to a standard alkyl halide like 1-chloroheptane.[1][2][3]

The heightened reactivity stems from two primary factors:

-

Inductive Effect: The powerful electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, increasing the partial positive charge (δ+) on the α-carbon and making it a more potent electrophilic site.[1]

-

Transition State Stabilization: In an SN2 reaction, the p-orbitals of the carbonyl group can overlap with the developing p-orbital of the transition state, providing stabilization and lowering the activation energy of the reaction.

Consequently, α-chloro ketones like 1-chloroheptan-2-one are highly valuable intermediates for the construction of complex molecular architectures, particularly for forging new carbon-heteroatom and carbon-carbon bonds.[4] The critical decision point in their application lies in understanding and controlling the competition between two major reaction pathways when treated with nucleophiles.

Competing Mechanistic Pathways: SN2 vs. Favorskii Rearrangement

The reaction of 1-chloroheptan-2-one with a nucleophile can proceed through two primary, and often competing, pathways. The choice of nucleophile and reaction conditions is paramount in directing the reaction toward the desired product.

Bimolecular Nucleophilic Substitution (SN2)

With most non-basic or weakly basic nucleophiles, 1-chloroheptan-2-one undergoes a classic SN2 reaction.[5] This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic α-carbon from the backside, displacing the chloride leaving group.[3][6]

This reaction is favored by good nucleophiles that are relatively weak bases, such as halides, thiols, and amines.[5][6][7] The SN1 pathway is highly disfavored due to the inherent instability of the resulting α-carbonyl carbocation.[5]

Caption: Generalized SN2 mechanism at an α-chloroketone.

The Favorskii Rearrangement

In the presence of strong, sterically hindered bases (such as alkoxides or hydroxides), α-chloro ketones that possess a proton on the α'-carbon (the carbon on the other side of the carbonyl) can undergo the Favorskii rearrangement.[8][9] This reaction leads to the formation of a rearranged carboxylic acid derivative.[10][11]

The mechanism proceeds via three key steps:

-

Enolate Formation: The base abstracts an acidic α'-proton to form an enolate.

-

Cyclopropanone Intermediate: The enolate undergoes an intramolecular SN2 reaction, displacing the chloride to form a strained cyclopropanone intermediate.[9][12]

-

Nucleophilic Ring-Opening: The nucleophile (often the base itself) attacks the carbonyl carbon of the cyclopropanone. The ring then opens to form the most stable carbanion, which is subsequently protonated to yield the final carboxylic acid, ester, or amide product.[8][11]

Caption: The Favorskii rearrangement pathway via a cyclopropanone intermediate.

Reactivity with Specific Nucleophile Classes

The outcome of the reaction with 1-chloroheptan-2-one is a direct function of the nucleophile's identity.

Nitrogen Nucleophiles: Synthesis of α-Amino Ketones

Primary and secondary amines are excellent nucleophiles that readily react with 1-chloroheptan-2-one via the SN2 pathway to produce α-amino ketones.[4][6] These products are highly valuable scaffolds in medicinal chemistry.[4] The reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrochloric acid generated as a byproduct.[6]

-

Mechanism: Direct SN2 displacement of chloride.

-

Typical Nucleophiles: Piperidine, morpholine, aniline, benzylamine.

-

Key Application: Building block for nitrogen-containing heterocycles and pharmaceutical intermediates.

Sulfur Nucleophiles: Thioethers and Thiazoles

Thiols and their conjugate bases (thiolates) are among the most powerful nucleophiles.[7] Their high nucleophilicity and relatively low basicity make them ideal candidates for clean SN2 reactions with 1-chloroheptan-2-one, yielding α-thio ketones with minimal side reactions.

A cornerstone application in this category is the Hantzsch thiazole synthesis, where an α-chloro ketone reacts with a thioamide to form a thiazole ring, a common motif in many bioactive molecules.[2]

-

Mechanism: SN2 displacement followed by cyclization (in the case of thioamides).

-

Typical Nucleophiles: Sodium thiophenoxide, thiourea, thiobenzamide.

-

Key Application: Synthesis of thioethers and thiazole-based heterocycles.

Oxygen Nucleophiles: A Contest Between SN2 and Rearrangement

The reactivity with oxygen nucleophiles is highly dependent on their basicity.

-

Strong Bases (RO⁻, HO⁻): Sodium methoxide or sodium hydroxide will act as bases, deprotonating the α'-position and initiating the Favorskii rearrangement to yield methyl heptanoate or heptanoic acid, respectively.[8][11]

-

Weakly Basic Nucleophiles (RCOO⁻): Carboxylate anions, such as sodium acetate, are sufficiently nucleophilic but less basic. They will favor the SN2 pathway to produce an α-acyloxy ketone.[13][14]

Data and Protocols

Summary of Reactivity

The following table summarizes the expected major products from the reaction of 1-chloroheptan-2-one with various nucleophiles.

| Nucleophile Class | Representative Nucleophile | Predominant Pathway | Expected Major Product |

| Nitrogen | Piperidine | SN2 | 1-(Piperidin-1-yl)heptan-2-one |

| Sulfur | Sodium Thiophenoxide | SN2 | 1-(Phenylthio)heptan-2-one |

| Sulfur | Thioacetamide | SN2 / Cyclization | 2,4-Dimethyl-5-pentylthiazole |

| Oxygen (Strong Base) | Sodium Methoxide (NaOMe) | Favorskii | Methyl heptanoate |

| Oxygen (Weak Base) | Sodium Acetate (NaOAc) | SN2 | 1-Oxoheptan-2-yl acetate |

Experimental Protocols

Causality Statement: The following protocols are designed as self-validating systems. The choice of solvent, base, and temperature is critical for maximizing yield and minimizing side reactions. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC), to ensure the complete consumption of the starting material before proceeding to work-up.

Protocol 1: SN2 Reaction with an Amine - Synthesis of 1-(Morpholino)heptan-2-one

-

Rationale: Acetonitrile is an ideal polar aprotic solvent for SN2 reactions. Anhydrous potassium carbonate is a mild, insoluble base that effectively scavenges the HCl byproduct without interfering with the reaction. Refluxing provides the necessary activation energy.

-

Materials:

-

1-Chloroheptan-2-one (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloroheptan-2-one and anhydrous acetonitrile.

-

Add morpholine, followed by anhydrous potassium carbonate.

-

Heat the mixture to reflux (approx. 82°C).

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the 1-chloroheptan-2-one spot is no longer visible.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Rinse the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify via column chromatography if necessary.

-

Protocol 2: Favorskii Rearrangement - Synthesis of Methyl Heptanoate

-

Rationale: Methanol serves as both the solvent and the source of the nucleophile (methoxide) upon reaction with sodium metal. A strong base is required to initiate the rearrangement by deprotonating the α'-carbon.

-

Materials:

-

Sodium metal (1.1 eq)

-

Anhydrous Methanol

-

1-Chloroheptan-2-one (1.0 eq)

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to a flask containing anhydrous methanol at 0°C. Allow all the sodium to react to form sodium methoxide.

-

Once the sodium methoxide solution has formed, add a solution of 1-chloroheptan-2-one in a small amount of methanol dropwise at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction for completion by TLC or GC-MS.

-

Carefully quench the reaction by slowly adding it to a beaker of ice water.

-

Neutralize the solution to pH ~7 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product ester.

-

Caption: A generalized workflow for the synthesis and analysis of 1-chloroheptan-2-one derivatives.

Conclusion

1-Chloroheptan-2-one is a powerful and versatile electrophile whose reactivity is a delicate balance between SN2 substitution and the Favorskii rearrangement. A thorough understanding of the nucleophile's properties—its basicity and nucleophilicity—is essential for predicting and controlling the reaction outcome. Less basic, potent nucleophiles such as amines and thiols favor the formation of α-substituted ketones via the SN2 pathway. In contrast, strong bases like alkoxides promote the Favorskii rearrangement to yield carboxylic acid derivatives. By carefully selecting reagents and conditions as outlined in this guide, researchers can confidently leverage the synthetic potential of 1-chloroheptan-2-one for applications in drug discovery and complex molecule synthesis.

References

-

Favorskii rearrangement - Wikipedia. [Link]

-

Favorskii Rearrangement Mechanism Explained - Scribd. [Link]

-

Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. [Link]

-

Favorskii rearrangement----Sir Khalid (Organic) - Slideshare. [Link]

-

Favorskii Rearrangement - Chemist Wizards. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. [Link]

-

Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones - ACS Publications. [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. [Link]

-

a-Anilinoketones, Esters and Amides: A Chemical Study - MDPI. [Link]

-

Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

-

Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Addition of Amines and Amine Derivatives to Aldehydes and Ketones - KPU Pressbooks. [Link]

-

Reactions of Thiols - Chemistry Steps. [Link]

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination - Organic Chemistry Portal. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. chemistwizards.com [chemistwizards.com]

- 12. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. repository.up.ac.za [repository.up.ac.za]

The Evolution of Affinity Labeling: From TPCK to Long-Chain Lipid Mimetics

A Technical Guide to the History, Synthesis, and Mechanism of Alpha-Chloroketones

Executive Summary

Alpha-chloroketones (

Historical Genesis: The "Warhead" Concept

The discovery of

-

1960s-1970s (The Protease Era): The seminal work by Schoellmann and Shaw (1963) and later Powers and Wilcox (1970) introduced TPCK (N-tosyl-L-phenylalanyl chloromethyl ketone) and TLCK (N-tosyl-L-lysyl chloromethyl ketone).

-

TPCK: Mimics phenylalanine; targets Chymotrypsin (His-57).

-

TLCK: Mimics lysine; targets Trypsin (His-57).

-

Significance: These compounds proved that the substrate specificity pocket (S1 subsite) could be exploited to deliver a lethal alkylating agent to the catalytic triad.

-

-

1970s-1990s (The Lipid Pivot): As interest shifted to lipid metabolism, researchers realized that the "warhead" (chloromethyl ketone) could be attached to long aliphatic chains to target enzymes with hydrophobic pockets, such as Phospholipase A2 (PLA2) , Fatty Acid Synthase , and Fatty Acid Amide Hydrolase (FAAH) . This gave rise to long-chain

-chloroketones like Arachidonyl Chloromethyl Ketone (AACOCH

Mechanistic Action: The Alkylation Event

The efficacy of long-chain

Mechanism of Inactivation

Unlike competitive inhibitors that reversibly bind,

-

Recognition: The long alkyl tail (e.g., C20 arachidonyl chain) partitions into the enzyme's hydrophobic substrate channel.

-

Docking: The ketone carbonyl hydrogen bonds with the oxyanion hole, positioning the molecule.

-

Alkylation: The enzyme's nucleophile (Histidine-N

or Cysteine-S

Pathway Visualization

The following diagram contrasts the inhibition mechanism in Serine Proteases (TPCK) vs. Cysteine Hydrolases (Long-chain lipid enzymes).

Caption: Comparative mechanism of action for peptide-mimetic (TPCK) and lipid-mimetic (Arachidonyl-CMK)

Synthetic Methodologies: From Danger to Design

The synthesis of long-chain

The Classic Route (Diazomethane)

Historically, this was the primary method for discovering TPCK and early lipid inhibitors.

-

Reaction: Acid Chloride + Diazomethane (

) -

Pros: High yields, well-established.

-

Cons: Diazomethane is explosive and highly toxic; not suitable for scale-up.

The Modern Route (Sulfur Ylide)

To avoid diazomethane, modern protocols utilize sulfur ylides (Corey-Chaykovsky chemistry). This is the recommended approach for synthesizing long-chain derivatives today.

Protocol: Synthesis of a Long-Chain

-Chloroketone (e.g., 1-chloro-2-octadecanone)

Reagents:

-

Stearic Acid Methyl Ester (or relevant fatty acid ester)

-

Dimethyl Sulfoxide (DMSO)

-

Trimethylsulfoxonium Iodide

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous HCl (4M in Dioxane)

Step-by-Step Workflow:

-

Generation of Dimethylsulfoxonium Methylide:

-

In a flame-dried flask under Argon, suspend NaH (1.2 eq) in dry THF .

-

Add Trimethylsulfoxonium Iodide (1.2 eq) slowly. Reflux for 2-3 hours until gas evolution ceases.

-

Result: A milky solution of the ylide.

-

-

Formation of

-Keto Ylide:-

Cool the ylide solution to 0°C.

-

Add the Fatty Acid Methyl Ester (1.0 eq) dropwise in THF.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Mechanism: The ylide attacks the ester carbonyl, displacing methoxide.

-

-

Conversion to

-Chloroketone:-

Cool the reaction mixture to 0°C.

-

Add Anhydrous HCl (in dioxane or ether) dropwise.

-

Observation: Vigorous bubbling (release of DMSO).

-

Stir for 1 hour.

-

-

Workup & Purification:

-

Quench with water; extract with Ethyl Acetate.

-

Wash organic layer with brine, dry over MgSO

. -

Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

-

Validation: Confirm structure via

H-NMR (Characteristic singlet for -CH

-

Therapeutic Implications & Data Analysis

While

Selectivity vs. Reactivity

Long-chain chloroketones are "sticky" due to their lipophilicity. While they target the active site effectively, they also non-specifically alkylate cellular nucleophiles like Glutathione (GSH) , leading to rapid depletion and oxidative stress.

Table 1: Comparative Inhibition Profiles

| Inhibitor Class | Representative Compound | Target Enzyme | Primary Limitation | |

| Peptidyl-CMK | TPCK | Chymotrypsin | ~150 - 300 | Rapid hydrolysis in plasma; toxicity. |

| Peptidyl-CMK | TLCK | Trypsin / Thrombin | ~200 - 500 | Non-specific alkylation of other proteases. |

| Long-Chain CMK | Arachidonyl-CMK | PLA2 (Group VI) | > 1,000 | High lipophilicity leads to membrane retention. |

| Long-Chain CMK | Oleoyl-CMK | FAAH | ~850 | Glutathione depletion (toxicity). |

The "Probe" Utility

Despite toxicity preventing drug use, these molecules are indispensable for:

-

Activity-Based Protein Profiling (ABPP): Modifying the chloroketone with a biotin or fluorophore tag allows researchers to "fish out" active lipid enzymes from complex proteomes.

-

Crystallography: They lock enzymes in the transition state, allowing for structural determination of the active site geometry.

References

-

Powers, J. C., & Wilcox, P. E. (1970). N-Acetyl-L-phenylalanyl chloromethyl ketone, an inhibitor of chymotrypsin. Journal of the American Chemical Society, 92(6), 1782. Link

-

Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252-255. Link

-

Dittmer, J. C., & Wells, M. A. (1969). Quantitative and qualitative analysis of lipids and lipid metabolizing enzymes. Methods in Enzymology, 14, 482-530. Link

-

Chen, P., & Cheng, P. T. (1997).

-chloroketones of N-carbamate protected-amino acids. Tetrahedron Letters, 38(18), 3175-3178. Link -

Wang, D., Schwinden, M. D., Radesca, L., et al. (2004).One-Carbon Chain Extension of Esters to

-Chloroketones: A Safer Route without Diazomethane.[1] The Journal of Organic Chemistry, 69(5), 1629–1633. Link -

Deutsch, D. G., et al. (1997). Fatty acid sulfonyl fluorides inhibit anandamide metabolism and bind to the cannabinoid receptor. Biochemical and Biophysical Research Communications, 231(1), 217-221. (Context for lipid analogs). Link

Sources

Technical Whitepaper: Solubility & Solvation Thermodynamics of 1-Chloroheptan-2-one

Executive Summary

1-chloroheptan-2-one (CAS: 41055-92-9) serves as a critical electrophilic intermediate in the synthesis of pharmaceutical agents, most notably as a precursor to (S)-1-chloro-2-heptanol, a chiral building block for the prostacyclin analog Treprostinil .[1][2][3]

This guide addresses a common bottleneck in process chemistry: the "Amphiphilic Paradox." With a lipophilic pentyl tail and a polar

Molecular Architecture & Physicochemical Profile[2][3][4]

To predict solubility, we must first deconstruct the solute's competitive internal forces.[2][4]

Structural Analysis

The molecule consists of two distinct domains:[4]

-

The Lipophilic Tail (

): A pentyl chain that drives van der Waals (London dispersion) interactions.[2][3] This domain dictates the molecule's affinity for non-polar solvents.[2][3][4] -

The Reactive Head (

): An

Key Physicochemical Parameters

| Parameter | Value | Implications for Solubility |

| Molecular Weight | 148.63 g/mol | Low MW facilitates diffusion but limits solid-state lattice energy (liquid at RT).[1][2][3] |

| LogP (Octanol/Water) | ~2.5 (Computed) | Moderately lipophilic.[3] Prefers organic phases by a factor of |

| H-Bond Donors | 0 | Cannot donate H-bonds; poor solubility in water without co-solvents.[1][2][3] |

| H-Bond Acceptors | 1 (Carbonyl) | Weak interaction with protic solvents; insufficient to overcome the hydrophobic tail.[2][3] |

Solubility Thermodynamics: Polar vs. Non-Polar

Non-Polar Solvents (Hexane, Toluene, Heptane)[1]

-

Thermodynamic Driver: Enthalpy (

) The pentyl tail of 1-chloroheptan-2-one interacts favorably with the aliphatic chains of hexane or the -

Operational Note: These are the solvents of choice for storage and preventing hydrolysis.[2][3][4]

Polar Aprotic Solvents (DCM, DMSO, Acetone, Ethyl Acetate)[1]

-

Thermodynamic Driver: Dipole-Dipole Interactions The polar head group (

) aligns with the dipoles of DMSO or Acetone.[1][2][3] Dichloromethane (DCM) is particularly effective as it solvates the organic tail while accommodating the polar head.[4] -

Operational Note: Ideal for synthetic reactions (e.g., nucleophilic substitutions) where the nucleophile must be dissolved, but the electrophile (1-chloroheptan-2-one) must remain stable.[1][3]

Polar Protic Solvents (Water, Methanol, Ethanol)[1]

-

Solubility: Low (Water) to Moderate (Alcohols) [1]

-

Thermodynamic Driver: Entropy (

) [1]-

Water: The "Hydrophobic Effect" dominates.[2][3][4] Water molecules form an ordered "ice-like" cage (clathrate) around the pentyl tail to maximize their own H-bonding.[1][2][3] This ordering reduces entropy (

), making dissolution thermodynamically unfavorable ( -

Methanol/Ethanol: The amphiphilic nature of alcohols allows them to solvate both the tail (alkyl interaction) and the head (H-bonding to carbonyl).[4] However, reactivity is a concern here.[2][3]

-

Visualization of Solvation Dynamics

Figure 1: Mechanistic divergence in solvation thermodynamics between non-polar and polar protic media.[1][2][3]

The "Expert" Factor: Reactivity vs. Solubility[2][4]

In drug development, "solubility" in protic solvents is often a misnomer for "rate of degradation."[2][4] As an

Solvolysis Risk

In nucleophilic polar solvents (Methanol, Water at pH > 7), the chlorine atom is a good leaving group.[4]

-

Pathway A (Direct Substitution):

[1][3] -

Pathway B (Favorskii Rearrangement): Under basic conditions, the enolate can cyclize to a cyclopropanone intermediate, leading to skeletal rearrangement.[4]

Critical Insight: When measuring solubility in alcohols or water, you must distinguish between dissolved intact molecule and degraded byproduct.[2][3] HPLC analysis is required; simple gravimetric methods (shake-flask) will yield false positives due to reaction products.[1][2][3]

Biocatalytic Context (Treprostinil Synthesis)

Despite low water solubility, this molecule is routinely used in aqueous biocatalysis (reduction to the alcohol).

-

Solution: Biphasic Systems . The reaction uses a buffer (aqueous phase containing enzyme) and a co-solvent (e.g., 15% Isopropanol or an overlay of Butyl Acetate).[4] The 1-chloroheptan-2-one resides in the organic phase/droplets and slowly partitions into the aqueous phase where the enzyme converts it, pulling the equilibrium forward.[1][2][3][4]

Experimental Protocol: Validated Solubility Determination

Objective: Accurately determine thermodynamic solubility while mitigating volatility and reactivity errors.

Materials

-

Solvents: Water (pH 7.0 buffer), Hexane, Methanol, DMSO.[2]

Workflow

-

Preparation: Add excess 1-chloroheptan-2-one (approx. 50 mg) to 1 mL of solvent in a sealed glass vial (crimp top to prevent evaporation).

-

Equilibration: Agitate at 25°C for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Do not filter through standard membranes (nylon/PES) without checking for adsorption of the lipophilic tail.[3][4] PTFE filters are recommended.[3][4]

-

Quantification:

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[2][3][4]

-

Gradient: 50% B to 90% B over 10 mins (The lipophilic tail requires high organic content for elution).

Summary Data Table

| Solvent Class | Representative Solvent | Solubility Prediction | Stability Concern | Recommended Use |

| Non-Polar | Hexane, Heptane | Miscible | High (Stable) | Stock solution storage; Extraction from aqueous buffers.[1][2][3] |

| Polar Aprotic | DMSO, DMF | Miscible | Moderate (Risk of alkylation if nucleophiles present) | Reaction solvent for nucleophilic substitutions. |

| Polar Aprotic | Dichloromethane (DCM) | Miscible | High (Stable) | Partitioning solvent; standard workup.[3] |

| Polar Protic | Methanol, Ethanol | Soluble | Low (Risk of acetal formation/solvolysis) | Short-term use only; Biocatalysis co-solvent.[2][3] |

| Aqueous | Water / PBS | < 1 mg/mL | Moderate (Hydrolysis over time) | Biocatalytic medium (emulsion/suspension).[3] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953678, 1-Chloro-2-heptanone.[1][2][3] Retrieved from [Link][1]

-

Wang, X., et al. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36.[1][2][3][6] Molecules, 28(1), 246. Retrieved from [Link][1]

-

NIST Chemistry WebBook. 1-Chloroheptane (Homolog Data & Solubility Trends). SRD 69.[2][3][4][8] Retrieved from [Link][1][8]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] (Discussion on

-haloketone reactivity and Favorskii rearrangement). Oxford University Press.[3][4]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 629-06-1: 1-Chloroheptane | CymitQuimica [cymitquimica.com]

- 3. 1-Chloroheptan-2-one | C7H13ClO | CID 10953678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 8. 1,2-dichloroheptane [webbook.nist.gov]

Methodological & Application

Protocol for the synthesis of 1-chloroheptan-2-one from 2-heptanone

The following Application Note provides a high-fidelity protocol for the regioselective synthesis of 1-chloroheptan-2-one. This guide is designed for research scientists and emphasizes the Kinetic Enolate strategy to ensure regioselectivity, avoiding the mixture of isomers common with direct acid-catalyzed chlorination.

Executive Summary

1-Chloroheptan-2-one (CAS: 41055-92-9) is a critical intermediate in the synthesis of heterocycles and pharmaceutical APIs, including the prostacyclin analog Treprostinil . While direct chlorination of 2-heptanone with reagents like sulfuryl chloride (

Key Advantages of this Protocol:

-

Regioselectivity: >95:5 ratio of 1-chloro vs. 3-chloro isomer.

-

Reproducibility: Controlled low-temperature enolization minimizes poly-chlorination.

-

Safety: Eliminates the use of gaseous chlorine (

).

Safety & Hazard Assessment

WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning fume hood.

| Reagent/Product | Hazard Class | Critical Safety Measure |

| 1-Chloroheptan-2-one | Lachrymator , Irritant | Wear double nitrile gloves and goggles. Use a bleach trap for waste. |

| n-Butyllithium (n-BuLi) | Pyrophoric, Corrosive | Handle under inert atmosphere (Ar/N2). Have Class D extinguisher ready. |

| LDA (Lithium Diisopropylamide) | Corrosive, Moisture Sensitive | Prepare in situ or handle as anhydrous solution. |

| THF (Tetrahydrofuran) | Flammable, Peroxide Former | Use freshly distilled or from a solvent purification system (SPS). |

Reaction Mechanism & Logic

The synthesis relies on the differentiation between the kinetic and thermodynamic enolates of 2-heptanone.

-

Kinetic Control (-78°C, Bulky Base): LDA removes the sterically accessible proton from the terminal methyl group (

), forming the less substituted enolate. -

Thermodynamic Control (Room Temp, Weak Base): Would favor the more substituted internal enolate (

), leading to the undesired 3-chloro isomer.

Reaction Scheme

Figure 1: Reaction pathway for the kinetic synthesis of 1-chloroheptan-2-one.

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Substrate: 2-Heptanone (Reagent grade, >98%)

-

Base: Diisopropylamine (DIPA), n-Butyllithium (2.5 M in hexanes)

-

Reagent: N-Chlorosuccinimide (NCS), recrystallized from benzene/hexane if yellow.

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Equipment: Schlenk line, 3-neck round bottom flask (RBF), low-temperature thermometer, acetone/dry ice bath.

Step-by-Step Methodology

Phase 1: Generation of LDA (In Situ)

-

Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flush with

. -

Charging: Add anhydrous THF (100 mL) and Diisopropylamine (1.1 equiv, 15.4 mL for a 100 mmol scale).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 44 mL of 2.5 M solution) over 20 minutes. Maintain internal temperature < -70°C.

-

Activation: Stir at 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .

Phase 2: Kinetic Enolization

-

Addition: Dissolve 2-heptanone (1.0 equiv, 11.4 g/100 mmol) in THF (20 mL). Add this solution dropwise to the LDA mixture over 30 minutes.

-

Critical Control Point: The slow addition at -78°C prevents local heating and equilibration to the thermodynamic enolate.

-

-

Incubation: Stir the mixture at -78°C for 45 minutes.

Phase 3: Chlorination

-

Reagent Prep: Dissolve N-Chlorosuccinimide (NCS) (1.05 equiv, 14.0 g) in anhydrous THF (50 mL).

-

Quenching: Add the NCS solution to the enolate rapidly but carefully to avoid a massive exotherm.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

Phase 4: Workup and Purification

-

Quench: Pour the reaction mixture into saturated aqueous

(200 mL). -

Extraction: Extract with Diethyl Ether (

, 3 x 100 mL). -

Wash: Wash combined organics with water (100 mL) and brine (100 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath < 30°C to avoid volatility loss). -

Purification: Purify via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

-

Note: 1-chloroheptan-2-one is sensitive; store at -20°C.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Analytical Quality Control

Verify the product identity and purity using the following parameters.

| Parameter | Expected Value/Observation | Notes |

| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition. |

| GC-MS | Molecular Ion ( | Characteristic Cl isotope pattern. |

| 1H NMR ( | Diagnostic singlet for 1-position. | |

| 1H NMR ( | Triplet for 3-position (confirms ketone). | |

| Regioselectivity | Ratio 1-Cl : 3-Cl > 19:1 | Integration of signal at 4.08 vs 4.25 (approx). |

Troubleshooting Guide

-

Problem: High levels of 3-chloroheptan-2-one (thermodynamic product).

-

Problem: Polychlorination (dichloro species).

-

Problem: Low Yield.

References

- De Kimpe, N., & Verhé, R. (1994).

-

Reagent Properties & Safety

-

PubChem. (2025). 1-Chloro-2-heptanone Compound Summary. National Library of Medicine. Link

-

- Biocatalytic Applications (Context)

Sources

- 1. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104478683A - Synthetic method of 2-heptanone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 6. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]

Using 1-chloroheptan-2-one as an intermediate for thiazole synthesis

Executive Summary

This technical guide details the protocol for utilizing 1-chloroheptan-2-one as a regioselective precursor for the synthesis of 4-pentylthiazole derivatives. Unlike common methyl- or phenyl-substituted thiazoles, the incorporation of a pentyl chain at the C4 position significantly alters the physicochemical profile of the heterocycle, enhancing lipophilicity (

This document provides validated protocols for synthesizing 2-amino and 2-aryl derivatives, emphasizes the critical handling of lachrymatory

Chemical Basis & Mechanism[1][2][3]

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an

Regiochemical Outcome:

The reaction of 1-chloroheptan-2-one (

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon (bearing the chlorine), displacing the chloride ion. -

Cyclization: The nitrogen atom of the thioamide attacks the carbonyl carbon.[1]

-

Dehydration: Loss of water drives aromatization.

Because the chlorine is on the terminal carbon (C1) and the pentyl chain is attached to the carbonyl (C2), the resulting thiazole bears the pentyl group at the C4 position and a hydrogen at the C5 position.

Mechanism Diagram

Figure 1: Mechanistic pathway of the Hantzsch synthesis using 1-chloroheptan-2-one.

Safety & Handling (Critical)

Hazard Alert:

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or aqueous sodium carbonate to hydrolyze the alkyl chloride before cleanup.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen).

-Haloketones darken and decompose to release HCl upon prolonged exposure to light and moisture.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-pentylthiazole

Target: Introduction of a polar amine headgroup with a lipophilic tail.

Reagents:

-

1-Chloroheptan-2-one (1.0 equiv)[5]

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute, 5 mL per mmol of ketone)

-

Sodium Carbonate (sat.[3] aq.)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.1 equiv) in absolute Ethanol.

-

Addition: Add 1-Chloroheptan-2-one (1.0 equiv) dropwise to the stirring solution at room temperature.

-

Note: The reaction is exothermic. If scaling up (>10g), use a water bath to maintain ambient temperature during addition.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting ketone (

) should disappear; a polar baseline spot (hydrochloride salt of the product) will appear.

-

-

Concentration: Evaporate the ethanol under reduced pressure (Rotavap) to roughly 20% of the original volume.

-

Workup (Basification): The residue contains the thiazole hydrochloride salt.

-

Add water (10 mL/mmol).

-

Slowly add saturated aqueous

while stirring until pH -

Observation: The product will precipitate as an oil or waxy solid due to the lipophilic pentyl chain.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

). -

Drying: Wash combined organics with Brine, dry over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography if necessary.

Protocol B: Synthesis of 2-Phenyl-4-pentylthiazole

Target: Fully lipophilic scaffold for hydrophobic pocket binding.

Reagents:

-

1-Chloroheptan-2-one (1.0 equiv)[5]

-

Thiobenzamide (1.0 equiv)

-

DMF (Dimethylformamide) or Ethanol

Modifications from Protocol A:

-

Solvent: If Thiobenzamide solubility is poor in Ethanol, use DMF at 80°C.

-

Workup: Since the product is not an amine, salt formation is less relevant, but HBr/HCl byproducts must be neutralized. Pour the DMF reaction mixture into ice-water to precipitate the crude solid.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-pentylthiazoles.

Data & Quality Control

Critical Process Parameters (CPPs):

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.1 (Ketone:Thiourea) | Slight excess of thiourea ensures complete consumption of the lachrymatory ketone. |

| Temperature | 78°C (Reflux) | Required to overcome the activation energy of the cyclization step. |

| pH (Workup) | > 9.0 | Essential to deprotonate the thiazolium salt (if amino-thiazole) and remove acid byproducts. |

| Time | 2–4 Hours | Extended heating (>12h) can lead to oxidative degradation (darkening). |

Analytical Validation (Self-Validating System): To confirm the formation of the thiazole ring and the correct regiochemistry:

-

1H NMR (Chloroform-d):

-

Thiazole C5-H: Look for a singlet aromatic proton around

6.2 – 6.5 ppm . This confirms cyclization. -

Pentyl Group:

-

Triplet (

ppm, terminal -

Multiplets (

ppm, internal -

Triplet (

ppm,

-

-

-

LC-MS:

-

Expect

peak corresponding to MW. -

Example (2-Amino-4-pentylthiazole): Formula

, MW = 170.28. Look for m/z = 171.3.

-

Troubleshooting Guide

-

Problem: Reaction mixture turns black/tarry.

-

Cause: Decomposition of the

-chloroketone or oxidation of the product. -

Solution: Ensure the ketone is colorless before use (distill if necessary). Perform the reaction under Nitrogen atmosphere.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis of the chloroketone by wet solvent.

-

Solution: Use absolute ethanol or dry DMF.

-

-

Problem: Product remains in the aqueous layer.

-

Cause: The amine salt was not fully neutralized.

-

Solution: Check pH of aqueous layer. If pH < 9, add more carbonate or dilute NaOH.

-

References

-

Hantzsch, A. (1887).[6] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-